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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of proteins with Atto 390
NHS ester. Atto 390 is a fluorescent dye with a coumarin-based structure, characterized by
high fluorescence quantum yield, a large Stokes shift, and good photostability, making it
suitable for various life science applications, including fluorescence microscopy, flow cytometry,
and high-sensitivity detection assays.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional
group readily reacts with primary amino groups (-NHz) on proteins, such as the side chain of
lysine residues or the N-terminus, to form a stable amide bond.[4][5]

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the
NHS ester of Atto 390. This reaction is highly pH-dependent, with optimal labeling efficiency
typically achieved in the pH range of 8.0 to 9.0. At this pH, a sufficient concentration of
unprotonated primary amines is available for reaction. However, at higher pH values, the rate
of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction.
Therefore, maintaining a pH of around 8.3 is a common compromise to ensure efficient labeling
while minimizing dye hydrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Atto 390 NHS ester
protein labeling reaction. It is important to note that optimal conditions may vary depending on
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the specific protein being labeled.
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Parameter Recommended Range Notes
Concentrations below 2 mg/mL
Protein Concentration 2-10 mg/mL can decrease labeling

efficiency.

Molar Excess of Atto 390 NHS
) 2:1t0 15:1
Ester to Protein

A 2:1 molar excess is a good
starting point for many
proteins. For antibodies, a
higher molar excess of 4:1 to
15:1 is often recommended.
The optimal ratio should be

determined empirically.

0.1 M Sodium Bicarbonate, pH
8.3

Reaction Buffer

Other suitable buffers include
0.1 M phosphate buffer or 0.1
M Tris buffer (use with caution
as Tris contains a primary
amine). The buffer must be
free of primary amine-
containing substances like Tris,

glycine, or ammonium salts.

Anhydrous, amine-free DMSO
Atto 390 NHS Ester Solvent

The dye stock solution should

be prepared immediately

or DMF before use to minimize
hydrolysis.
_ The reaction is typically carried

Reaction Temperature Room Temperature
out at room temperature.
Incubation times can be

) ) ) extended up to several hours
Incubation Time 30 - 60 minutes

or overnight, although this may

increase the risk of hydrolysis.

50 - 100 mM Tris, Glycine, or

Quenching Reagent )
Hydroxylamine

Quenching is an optional step
to stop the reaction by
consuming unreacted NHS

esters.
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Store protected from light.
] 4°C for short-term, -20°C to ] o
Storage of Labeled Protein Aliquoting is recommended to
-80°C for long-term ]
avoid freeze-thaw cycles.

Experimental Workflow Diagram

Preparation

Prepare Protein Solution Prepare Atto 390 NHS Ester Solution
(2-10 mg/mL in amine-free buffer, pH 8.3) (in anhydrous DMSO or DMF)

Labeling Reaction

Mix Protein and Dye Solutions
(Incubate for 30-60 min at RT)

Purification

Optional: Quench Reaction .
(Add Tris or Glycine) If not quenchmg

Purify Labeled Protein
(Size-Exclusion Chromatography)

Analysis ‘v& Storage

Determine Degree of Labeling (DOL)
(Spectrophotometry)

i

Store Labeled Protein
(4°C or -20°C to -80°C, protected from light)
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Click to download full resolution via product page
Caption: Workflow for Atto 390 NHS ester protein labeling.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a protein with Atto 390 NHS ester.
Optimization may be required for specific proteins and applications.

1. Preparation of Reagents
e Protein Solution:

o Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH
8.3.

o Ensure the protein concentration is between 2 and 10 mg/mL for optimal labeling.

o If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g.,
BSA, gelatin), purify the protein by dialysis or buffer exchange into the labeling buffer
before proceeding.

e Atto 390 NHS Ester Stock Solution:

o Allow the vial of Atto 390 NHS ester to warm to room temperature before opening to
prevent moisture condensation.

o Prepare a stock solution of the dye by dissolving it in anhydrous, amine-free dimethyl
sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.

o This solution should be prepared immediately before use as NHS esters are susceptible to
hydrolysis.

2. Labeling Reaction

o Calculate the required volume of the Atto 390 NHS ester stock solution to achieve the
desired molar excess. A starting point of a 2-fold to 15-fold molar excess of dye to protein is
recommended.
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Add the calculated volume of the dye stock solution to the protein solution while gently
vortexing.

Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.
. Optional: Quenching the Reaction

To stop the labeling reaction, a quenching reagent can be added to react with any excess
Atto 390 NHS ester.

Add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM.
Incubate for an additional 15-30 minutes at room temperature.

. Purification of the Labeled Protein
It is crucial to remove unreacted dye and any reaction byproducts from the labeled protein.

The most common method for purification is size-exclusion chromatography using a
desalting column (e.qg., Sephadex G-25).

Equilibrate the column with a suitable storage buffer (e.g., PBS).
Apply the reaction mixture to the column.

The labeled protein will elute first, followed by the smaller, unbound dye molecules. Collect
the fractions containing the labeled protein.

. Characterization and Storage

Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye
molecules per protein molecule, can be determined by measuring the absorbance of the
purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Atto 390
(~390 nm). The following formula can be used:

DOL = (A_max x £_protein) / [(A_280 - (A_max x CF_280)) x € _dye]

Where:

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12055625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

[e]

A_max is the absorbance at the maximum wavelength of Atto 390.

o

A 280 is the absorbance at 280 nm.

[¢]

€_protein is the molar extinction coefficient of the protein at 280 nm.

[e]

€_dye is the molar extinction coefficient of Atto 390 at its absorbance maximum (24,000
M~icm~1).

[¢]

CF_280 is the correction factor for the dye's absorbance at 280 nm (0.09 for Atto 390).

o Storage:

o Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C for
long-term storage.

o Protect the conjugate from light.

o For long-term storage, it is advisable to divide the conjugate into aliquots to avoid
repeated freeze-thaw cycles. A stabilizer such as BSA can be added for longer shelf life,
though this should be done after confirming the purity of the labeled protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Atto 390 NHS Ester
Protein Labeling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12055625#atto-390-nhs-ester-protein-labeling-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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